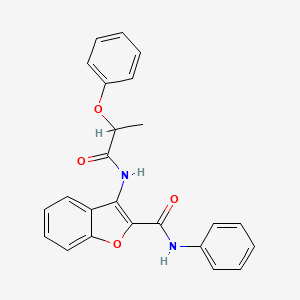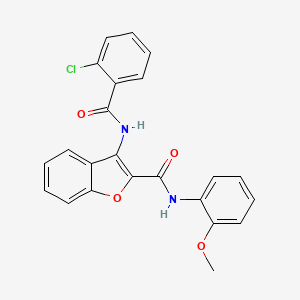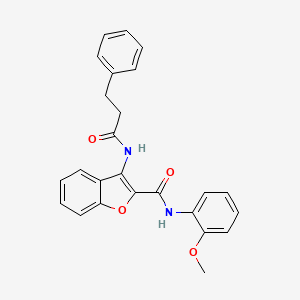![molecular formula C24H17F3N2O4 B6489826 N-(2-methoxyphenyl)-3-[3-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide CAS No. 887891-93-2](/img/structure/B6489826.png)
N-(2-methoxyphenyl)-3-[3-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-3-[3-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide, or more commonly known as F-18-MZB, is a synthetic compound that has been used in various scientific research applications. It is a small molecule that can be easily synthesized and has a wide range of biochemical and physiological effects. F-18-MZB has been used in research studies to study the effects of various drugs and to investigate the biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
F-18-MZB has been used in a variety of scientific research applications. In particular, it has been used to study the biochemical and physiological effects of various compounds, including drugs and other small molecules. F-18-MZB has also been used to study the effects of different drugs on the human body, as well as to investigate the mechanism of action of various compounds. Additionally, F-18-MZB has been used to study the effects of various compounds on cell cultures and animal models.
Mecanismo De Acción
The mechanism of action of F-18-MZB is not completely understood. However, it is believed that F-18-MZB binds to specific receptors on cells, which then triggers a cascade of biochemical and physiological effects. This could include changes in gene expression, changes in protein activity, changes in enzyme activity, and changes in cell signaling.
Biochemical and Physiological Effects
F-18-MZB has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects. Additionally, F-18-MZB has been shown to have anti-obesity and anti-aging effects. Furthermore, F-18-MZB has been shown to have anti-tumor and anti-viral effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
F-18-MZB has several advantages when used in lab experiments. First, it is a small molecule, which makes it easy to synthesize and use in experiments. Additionally, F-18-MZB is relatively stable and has a wide range of biochemical and physiological effects. However, there are some limitations to using F-18-MZB in lab experiments. For example, it is not very soluble in water and is not very stable in acidic conditions. Additionally, F-18-MZB is not very soluble in organic solvents.
Direcciones Futuras
There are a variety of potential future directions for F-18-MZB. First, further research could be conducted to better understand the mechanism of action of F-18-MZB and the biochemical and physiological effects it has on the human body. Additionally, further research could be conducted to investigate the potential therapeutic uses of F-18-MZB in the treatment of various diseases and conditions. Finally, further research could be conducted to optimize the synthesis of F-18-MZB and to develop new methods for its synthesis.
Métodos De Síntesis
F-18-MZB can be synthesized using a variety of methods. One common method is the reaction of 2-methoxybenzaldehyde with trifluoromethylbenzamide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the desired compound in high yields. Other methods for the synthesis of F-18-MZB include the reaction of 2-methoxybenzaldehyde with trifluoromethylbenzoyl chloride in the presence of a base and the reaction of 2-methoxybenzaldehyde with trifluoromethylbenzoyl chloride in the presence of a catalyst, such as palladium.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-3-[[3-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N2O4/c1-32-19-12-5-3-10-17(19)28-23(31)21-20(16-9-2-4-11-18(16)33-21)29-22(30)14-7-6-8-15(13-14)24(25,26)27/h2-13H,1H3,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVPQXPQQIYIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-difluorophenyl)-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6489752.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6489753.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6489761.png)
![1,3-dimethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6489771.png)
![5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6489778.png)

![3-{[1,1'-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide](/img/structure/B6489790.png)

![2-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2H-chromene-3-carboxamide](/img/structure/B6489808.png)

![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6489816.png)

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B6489838.png)

